molecular formula C8H7BrN2O2S2 B13277787 6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide

6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide

Cat. No.: B13277787
M. Wt: 307.2 g/mol
InChI Key: CKEWMCHNIRUNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide is a chemical compound with the molecular formula C8H6BrNSO2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide typically involves the bromination of 2-methyl-1,3-benzothiazole followed by sulfonation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The sulfonation step involves the reaction of the brominated product with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methyl-1,3-benzothiazole: Lacks the sulfonamide group but shares the brominated benzothiazole core.

    2-Methyl-1,3-benzothiazole-7-sulfonamide: Lacks the bromine atom but contains the sulfonamide group.

Uniqueness

6-Bromo-2-methyl-1,3-benzothiazole-7-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which can impart distinct chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C8H7BrN2O2S2

Molecular Weight

307.2 g/mol

IUPAC Name

6-bromo-2-methyl-1,3-benzothiazole-7-sulfonamide

InChI

InChI=1S/C8H7BrN2O2S2/c1-4-11-6-3-2-5(9)8(7(6)14-4)15(10,12)13/h2-3H,1H3,(H2,10,12,13)

InChI Key

CKEWMCHNIRUNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)Br)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.